![molecular formula C64H84FeN2O4P2 B12441407 (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12441407.png)
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is a complex organophosphorus compound It features a phosphanylcyclopentyl group, dimethylphenyl groups, and an iron center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of (4-methoxy-3,5-dimethylphenyl)phosphine with cyclopentyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride to facilitate the formation of the phosphanylcyclopentyl intermediate. This intermediate is then reacted with N,N-dimethyl-1-phenylmethanamine to form the final product. The iron center is introduced through a coordination reaction with an iron salt, such as iron(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The iron center can participate in redox reactions, altering its oxidation state.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Electrophilic reagents such as or can be used under acidic conditions.
Major Products
Phosphine oxides: from oxidation reactions.
Reduced iron complexes: from reduction reactions.
Substituted aromatic compounds: from electrophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing the reactivity and selectivity of catalytic processes.
Biology
In biological research, this compound is investigated for its potential as a biomimetic catalyst . Its ability to mimic the active sites of certain enzymes makes it a valuable tool in studying enzymatic reactions and developing new biocatalysts.
Medicine
In medicine, this compound is explored for its potential therapeutic applications . Its iron center and phosphanyl groups may interact with biological molecules, leading to the development of new drugs or diagnostic agents.
Industry
In industry, this compound is used in the synthesis of fine chemicals and pharmaceutical intermediates . Its reactivity and stability make it suitable for various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the phosphanyl group to metal centers, facilitating various catalytic processes. The iron center can undergo redox reactions, altering its oxidation state and enabling electron transfer reactions. The aromatic rings can participate in π-π interactions and hydrophobic interactions with other molecules, enhancing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine
- Dimethylphenylphosphine
- Triphenylphosphine
Uniqueness
Compared to similar compounds, (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is unique due to its iron center and phosphanylcyclopentyl group . These features provide enhanced stability and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C64H84FeN2O4P2 |
|---|---|
分子量 |
1063.2 g/mol |
IUPAC名 |
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron |
InChI |
InChI=1S/2C32H42NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-11,13-14,17-20,28-30H,12,15-16H2,1-8H3;/t2*28?,29?,30-;/m11./s1 |
InChIキー |
JLZZZSGLLNEMEF-DFDXBSHASA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


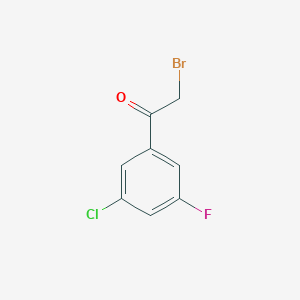
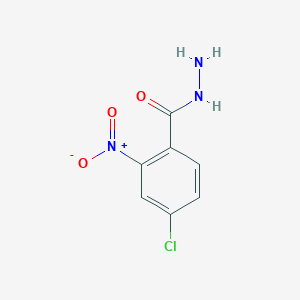
![cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B12441332.png)
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12441350.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12441353.png)
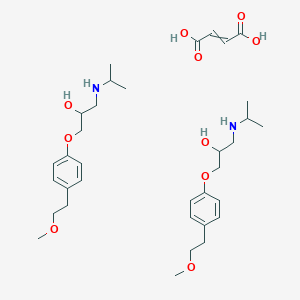
![N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide](/img/structure/B12441365.png)

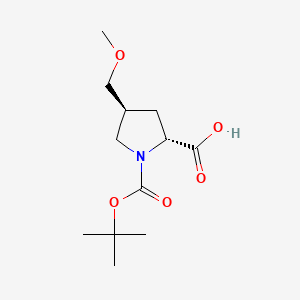
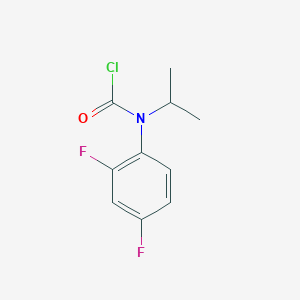
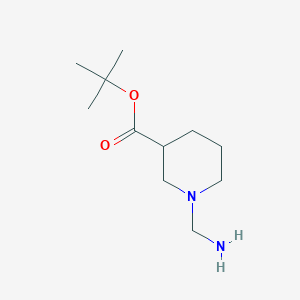

![8-(6-Methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B12441400.png)
